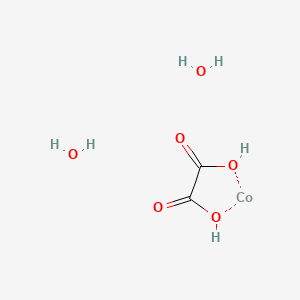

Cobalt oxalate dihydrate

Description

Significance of Cobalt Oxalate (B1200264) Dihydrate in Precursor Chemistry

The importance of cobalt(II) oxalate dihydrate in materials synthesis lies in its function as a precursor. In chemistry, a precursor is a compound that participates in a chemical reaction that produces another compound. The thermal decomposition of cobalt(II) oxalate dihydrate is a key process that researchers exploit to produce other valuable cobalt materials. smolecule.comresearchgate.net

When heated, the compound undergoes a multi-stage decomposition. First, it loses its water molecules (dehydration) to form anhydrous cobalt(II) oxalate. smolecule.comdergipark.org.tr Upon further heating, this anhydrous salt decomposes into cobalt oxides, such as cobalt(II,III) oxide (Co₃O₄), or, under specific atmospheric conditions, metallic cobalt. dergipark.org.trakjournals.com This method is advantageous because it is a relatively simple procedure that can be used to prepare large amounts of catalyst material. researchgate.net The properties of the final oxide or metal powder, such as particle size and porosity, can be carefully controlled by adjusting the conditions of the initial oxalate precipitation and subsequent thermal decomposition. rsc.orgresearchgate.net

This controlled decomposition makes cobalt(II) oxalate dihydrate a preferred precursor for:

Cobalt Oxide (Co₃O₄) Nanoparticles : These are essential in creating high-performance magnets, advanced ceramics, and materials for lithium-ion batteries. chemimpex.comijaerd.org The morphology of the final oxide can be influenced by the shape of the initial oxalate crystals, such as microrods or microneedles. researchgate.net

Cobalt Catalysts : The compound is decomposed under controlled conditions to produce cobalt oxide, which serves as a catalyst in numerous industrial chemical reactions, including the production of synthetic fuels. smolecule.com

Metallic Cobalt Powder : In a reducing atmosphere, the decomposition can yield fine, non-pyrophoric metallic cobalt powder used in powder metallurgy for producing high-strength alloys. smolecule.commade-in-china.comresearchgate.net

Research Trajectories in Cobalt-Based Material Science

Research involving cobalt-based materials is driven by global demand in several high-technology sectors. The most significant driver for cobalt demand is its use in lithium-ion batteries, which are critical for electric vehicles (EVs) and consumer electronics. techsciresearch.comcobaltblueholdings.com Cobalt enhances the energy density and performance of these batteries. techsciresearch.com Consequently, a major research trajectory focuses on synthesizing cathode materials, where cobalt oxalate dihydrate serves as a precursor for the necessary cobalt oxides. chemimpex.comfrontiersin.org

Another major research area is catalysis. Cobalt-based catalysts are investigated for their efficiency in various chemical reactions, including organic synthesis and improving energy utilization. chemimpex.comfrontiersin.org Recent studies have explored creating cobalt catalysts with enhanced properties by doping them with other elements or controlling the support structure. frontiersin.org

Other significant research trajectories for cobalt-based materials include:

Superalloys : Cobalt is a primary component in high-strength superalloys used in the aerospace and defense industries due to their performance at high temperatures. americanelements.comtechsciresearch.com

Magnetic Materials : The ferromagnetic nature of cobalt makes it essential for producing high-performance magnets. americanelements.comchemimpex.com

While demand for cobalt in applications like EVs is growing, there is also a significant research trend focused on reducing the amount of cobalt in batteries due to its cost and supply chain vulnerabilities. techsciresearch.com This has spurred investigation into alternative battery chemistries and cathode materials with lower cobalt content. techsciresearch.com

Evolution of Academic Inquiry into this compound Systems

Academic interest in cobalt(II) oxalate dihydrate has evolved from fundamental characterization to sophisticated materials engineering. Early research focused on understanding its fundamental properties, such as its thermal decomposition kinetics. akjournals.com Studies meticulously analyzed the stages of decomposition, identifying the dehydration step followed by the breakdown of the anhydrous oxalate into cobalt and cobalt oxide, and determining the activation energies for these processes. akjournals.comrsc.org

More recent academic inquiry has shifted towards harnessing this decomposition process for specific technological applications. The focus is now on controlling the synthesis of cobalt(II) oxalate dihydrate itself to create specific morphologies and crystal structures (allotropes), which in turn act as templates for the final material. dergipark.org.trresearchgate.net For example, researchers have developed methods to synthesize cobalt oxalate nanowires, microrods, and microspheres. researchgate.netresearchgate.netchembk.com These structured precursors are then thermally decomposed to create cobalt oxide or metallic cobalt with tailored nanoscale architectures, enhancing their performance in batteries and catalysts. researchgate.netijaerd.org

Furthermore, the evolution of research includes a focus on sustainability and efficiency. Studies have demonstrated methods for producing high-purity cobalt(II) oxalate dihydrate from industrial waste, such as spent hydrodesulfurization catalysts or chemical plating solutions. dergipark.org.trgoogle.com This not only provides a valuable material but also addresses waste treatment, reflecting a broader trend in materials science towards circular economies.

Research Data Tables

Synthesis and Decomposition of Cobalt(II) Oxalate Dihydrate

The synthesis of cobalt(II) oxalate dihydrate is typically achieved through precipitation reactions. The conditions of this synthesis can be optimized to achieve high yields and desired product characteristics.

Table 1: Optimized Synthesis Conditions

| Parameter | Optimal Value | Result |

|---|---|---|

| Temperature | 25°C | High reaction yield |

| Oxalic Acid Concentration | 0.25 M | High reaction yield |

| Solid-to-Liquid Ratio | 1:20 g/mL | High reaction yield |

| Stirring Speed | 300 rpm | High reaction yield |

Data from a study on obtaining this compound from spent catalysts, achieving a 90.9% reaction yield under these conditions. dergipark.org.tr

The thermal decomposition of the resulting cobalt(II) oxalate dihydrate occurs in distinct stages, a process studied using techniques like thermogravimetric analysis (TGA).

Table 2: Thermal Decomposition Stages in Air

| Stage | Temperature Range | Process | End Product |

|---|---|---|---|

| 1 | 118-196°C | Dehydration (loss of 2H₂O) | Anhydrous Cobalt Oxalate (CoC₂O₄) |

| 2 | 248-279°C | Decomposition and Oxidation | Cobalt(II,III) Oxide (Co₃O₄) |

Based on thermal analysis conducted in a dry air atmosphere. dergipark.org.trresearchgate.net In this environment, metallic cobalt forms first and is then oxidized. dergipark.org.tr

Structure

2D Structure

Properties

Molecular Formula |

C2H6CoO6 |

|---|---|

Molecular Weight |

185.00 g/mol |

IUPAC Name |

cobalt;oxalic acid;dihydrate |

InChI |

InChI=1S/C2H2O4.Co.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2 |

InChI Key |

PYEOGJIUTIEIRN-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.O.O.[Co] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Cobalt Oxalate Dihydrate

Precipitation-Based Synthesis Routes

Precipitation is the most common and straightforward method for synthesizing cobalt oxalate (B1200264) dihydrate. This process involves the reaction of a soluble cobalt(II) salt with an oxalate source, typically oxalic acid or a soluble oxalate salt, in an aqueous solution. The resulting cobalt oxalate, being sparingly soluble in water, precipitates out of the solution. nih.gov

Additive-Assisted Synthesis for Morphological Control

To gain further control over the morphology of cobalt oxalate dihydrate, various additives can be introduced during the synthesis process. These additives can act as complexing agents, surfactants, or templates, influencing the nucleation and growth of the crystals in specific directions. For example, the use of polymeric additives like polymethylmethacrylate (PMMA) has been shown to modify the characteristic elongated rod shape of cobalt oxalate to particles with lower axial ratios, including cubes and platelets. researchgate.net The concentration and molecular weight of the polymer can be tuned to achieve the desired morphology. researchgate.net Other additives, such as urea, ammonium (B1175870) chloride, ammonium hydroxide, ammonium fluoride, and hexamethylenetetramine (HMT), have been used as complexing agents that influence the pH and promote the uniform growth of cobalt-containing precursors. nih.gov The ammonia (B1221849) coordination method is another example where the presence of ammonia leads to the formation of fibrous metal oxalates. rsc.org These additive-assisted approaches provide a versatile platform for the rational design and synthesis of cobalt oxalate with tailored morphologies for specific applications.

Surfactant-Mediated Crystallization

The use of surfactants in the synthesis of this compound offers a powerful means to control the morphology and size of the resulting crystals. Surfactants, by adsorbing onto specific crystal faces, can alter the growth rates of these faces, leading to the formation of various shapes such as nanorods and other controlled structures. sioc-journal.cnnih.govnih.gov

One-dimensional cobalt oxalate nanorods have been successfully synthesized through solid-state chemical reactions at low temperatures using a non-ionic surfactant, polyethylene (B3416737) glycol (PEG). sioc-journal.cn In this method, the surfactant is believed to act as a soft template, guiding the directional growth of the nanocrystallites. sioc-journal.cn The morphology of these nanorods can be influenced by the type of cobalt salt used and the degree of polymerization of the surfactant. sioc-journal.cn

Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), have also been employed. mdpi.comresearchgate.net For instance, rod-shaped nanostructures of this compound were synthesized at room temperature using a reverse micellar route with CTAB. mdpi.com The concentration of the surfactant can be a critical parameter; studies on the synthesis of cobalt oxalate nanoparticles via pulsed laser ablation in an aqueous medium containing CTAB have shown that the surfactant concentration affects the aging and agglomeration of the nanoparticles. researchgate.net

Furthermore, combinations of surfactants, such as triphenylphosphine (B44618) and oleylamine, have been used to control the morphology of cobalt oxalate particles, which are then used as precursors for Co₃O₄ nanorods. researchgate.net The interaction of surfactants with the growing crystal surfaces is a key factor in determining the final particle morphology. nih.gov

Complexing Agent Modulated Particle Growth

Complexing agents play a crucial role in modulating the particle growth of this compound by influencing the nucleation and precipitation rates. rsc.org Oxalate ions themselves can act as both a precipitating and a complexing agent, forming metal complexes that slow down the precipitation rate and allow for more controlled nucleation and growth. rsc.org This dual role is advantageous for producing high-purity precursors with homogeneous mixing of metal ions. rsc.org

The addition of other complexing agents can further refine the synthesis process. For example, 1,2-ethanediol (B42446) has been shown to improve the crystallinity and purity of this compound. The use of acetate (B1210297) ions as complexing counter-ions can also modify the particle shape. In the presence of acetate, the primary crystallites of cobalt oxalate become more elongated along the direction, which alters the proportion of hydrophobic and hydrophilic surfaces and consequently influences the aggregation kinetics and final particle shape. researchgate.net

Polymeric additives can also function as complexing agents to control morphology. For instance, polymethylmethacrylate (PMMA) has been used to modify the characteristic elongated rod shape of cobalt oxalate particles, producing morphologies ranging from particles with lower axial ratios to cubes and even platelets. researchgate.net This control is achieved through the specific interaction of the additive with different crystallographic faces of the primary particles. researchgate.net

Solvent System Optimization in Synthesis

The choice of solvent system is a critical parameter in the synthesis of this compound, significantly impacting the reaction kinetics, crystal phase, and morphology of the final product. Both aqueous and non-aqueous systems, as well as more complex microemulsion environments, have been explored to achieve desired material characteristics.

Aqueous and Non-Aqueous Precipitation

Aqueous precipitation is the most common and cost-effective method for synthesizing this compound. smolecule.com This typically involves reacting a water-soluble cobalt salt, such as cobalt(II) chloride or cobalt(II) sulfate, with oxalic acid or an alkali metal oxalate in an aqueous solution. smolecule.com The reaction is often carried out at room temperature, with the precipitate forming readily. However, parameters such as reactant concentrations, pH, and temperature can be adjusted to influence the final product. For example, optimal conditions for precipitating cobalt oxalate from a solution derived from a spent catalyst were found to be a temperature of 25°C, an oxalic acid concentration of 0.25 M, and a solid-to-liquid ratio of 1:20 with stirring at 300 rpm, yielding approximately 90.9% of the product. dergipark.org.tr

Non-aqueous synthesis methods, while less common, provide advantages in controlling crystal growth and minimizing hydration. smolecule.com Organic solvents like ethanol (B145695) or dimethylformamide can be used to dissolve the cobalt precursors and oxalic acid. smolecule.com For instance, refluxing cobalt acetate tetrahydrate with oxalic acid in ethanol can yield anhydrous cobalt oxalate, which can then be hydrated under controlled conditions. smolecule.com

Microemulsion-Based Synthesis (O/W and W/O systems)

Microemulsion-based synthesis offers a versatile approach for producing nanoparticles with controlled size and morphology by using the nanometer-sized droplets of the emulsion as confined reaction media. mdpi.comnih.gov Both oil-in-water (O/W) and water-in-oil (W/O) microemulsions have been utilized for the synthesis of cobalt oxalate nanostructures. mdpi.com

In the W/O, or reverse micellar, route, the aqueous cores of the reverse micelles act as nanoreactors. nih.govacs.org This method has been successfully used to synthesize rod-shaped nanostructures of this compound at room temperature. nih.gov The size of these nanorods can be modified by adjusting the temperature. nih.gov

The O/W microemulsion method is considered more environmentally friendly and can lead to better colloidal stability and uniformity of particle size. mdpi.com This technique involves using organometallic precursors dissolved in the oil droplets of the O/W microemulsion, with a water-soluble precipitating agent added to the aqueous phase. mdpi.com The choice of surfactant and precipitating agent in both O/W and W/O systems plays a significant role in determining the final size, shape, and structural properties of the cobalt nanostructures. mdpi.com

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods, which involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel (autoclave), are effective for synthesizing well-defined this compound micro- and nanostructures. smolecule.comrsc.orgvjs.ac.vn These techniques allow for precise control over the morphology and crystallinity of the product.

Well-defined cobalt oxalate microstructures with controllable morphologies, such as microrods and micropolyhedrons, have been synthesized via a simple solvothermal process. rsc.org The morphology of the resulting CoC₂O₄·2H₂O can be controlled by tuning the composition of the solvents. rsc.org For example, solvothermal synthesis in autoclaves at temperatures between 120–180°C can produce nanoscale particles with uniform size distributions. smolecule.com

The hydrothermal process has been employed to synthesize cobalt oxalate nanorods using cobalt nitrate, sodium oxalate, and ethylene (B1197577) glycol as precursors. vjs.ac.vn The reaction time and temperature are key factors in controlling the morphology of the resulting nanostructures. vjs.ac.vn For instance, cobalt oxalate nanorods with diameters of 300 to 500 nanometers and lengths of 1 to 5 micrometers have been produced at 120°C for 3 hours. vjs.ac.vn Further treatment at 200°C for 24 hours was found to yield the best cobalt oxide nanorods upon subsequent calcination. vjs.ac.vn A microemulsion-mediated solvothermal method has also been developed, where the molar ratio of water to surfactant and the reactant concentrations are important for controlling the morphology of the cobalt oxalate nanorods. doi.org

Gel Growth Techniques for Crystal Formation

Gel growth is a simple and inexpensive technique for growing single crystals of sparingly soluble salts like cobalt oxalate at ambient temperatures. scholarsresearchlibrary.combhu.ac.inijcrt.org This method relies on slowing down the diffusion of reactant ions through a gel medium, which in turn controls the nucleation process and allows for the growth of larger, higher-quality single crystals. bcrec.idresearchgate.net

Various types of gels, such as silica (B1680970) gel and agar-agar gel, have been used for the growth of cobalt oxalate crystals. scholarsresearchlibrary.combhu.ac.in The single diffusion technique is commonly employed, where a solution of one reactant is incorporated into the gel, and the other reactant is carefully poured on top. scholarsresearchlibrary.comijcrt.org The ions from the supernatant solution then diffuse into the gel, reacting to form crystals. ijcrt.org For instance, cobalt oxalate crystals have been grown in agar-agar gel by placing a cobalt chloride solution in a test tube, covering it with the gel, and then adding an oxalic acid solution on top. scholarsresearchlibrary.com

The growth process can also be carried out using a U-tube apparatus, which can yield bigger and better-shaped crystals, although it may require a longer growth time compared to a straight tube method. bcrec.idresearchgate.net The choice of solvent in the gel can also affect the crystallization process. researchgate.net The physical properties and morphology of the resulting crystals can be influenced by controlling parameters such as the concentration of the gel and reactants, the aging period of the gel, and the arrangement of the reactants. ijcrt.orgijcrt.org

Single and Double Diffusion Methods in Gel Media

The synthesis of this compound crystals in gel media is a well-established technique that allows for the growth of high-quality crystals by controlling the rate of reaction between the constituent ions. This method is particularly useful for compounds like cobalt oxalate which are sparingly soluble in water and may decompose before their melting point. best4hy-project.eu The gel acts as a three-dimensional matrix that slows down the diffusion of reactants, thereby preventing rapid precipitation and promoting the growth of larger, more well-defined crystals. jetir.org

Single Diffusion Method: In the single diffusion technique, a gel is first prepared containing one of the reactants. Typically, a glass test tube serves as the crystallization vessel. researchgate.netresearchgate.net The process begins by mixing a solution of a soluble cobalt salt, such as cobalt chloride (CoCl₂), with a gel-forming solution, like hot agar-agar or sodium metasilicate (B1246114). best4hy-project.euresearchgate.net After the gel sets, a solution of the second reactant, typically oxalic acid (H₂C₂O₄), is carefully layered on top of the gel. researchgate.netresearchgate.net The ions from the supernatant solution (oxalate ions) then slowly diffuse through the capillaries of the gel matrix. best4hy-project.eu As they travel, they react with the cobalt ions already incorporated within the gel, leading to the nucleation and subsequent growth of cobalt oxalate crystals at the gel-solution interface or within the gel itself. researchgate.net The chemical reaction is as follows:

CoCl₂ + H₂C₂O₄ → CoC₂O₄ + 2HCl researchgate.net

The entire apparatus is kept undisturbed at room temperature, and crystal growth can be observed over a period of several days to weeks. best4hy-project.euresearchgate.net

Double Diffusion Method: The double diffusion method involves setting a neutral gel in a U-shaped glass tube, which effectively separates the two reactant solutions. best4hy-project.eursc.org Once the gel has set, a solution of the cobalt salt (e.g., cobalt nitrate, Co(NO₃)₂) is placed in one arm of the U-tube, and a solution of the oxalate source (e.g., ammonium oxalate, (NH₄)₂C₂O₄) is placed in the other arm. rsc.orgfortunejournals.com Both sets of ions then diffuse from their respective arms towards the center of the U-tube through the gel column. rsc.org Crystal formation occurs within the gel where the two diffusion fronts meet and the concentration of the ions exceeds the solubility product of cobalt oxalate. This technique is advantageous as the reactant solutions can be replaced to encourage further crystal growth. rsc.org Studies have shown that the double diffusion (U-tube) technique can yield larger and better-formed crystals compared to the single diffusion method, although the crystallization time may be longer, often taking several weeks. jetir.org

Influence of Gel Type and Concentration on Crystal Habit

The choice of gel and its concentration are critical parameters that significantly influence the nucleation, growth rate, morphology, and size of the resulting this compound crystals.

Influence of Gel Type: Different gel media, such as silica gel and agar-agar gel, provide distinct environments for crystal growth.

Silica Gel: Prepared by reacting sodium metasilicate with an acid, silica gel forms a stable Si-O-Si network. jetir.org This structure is effective at controlling nucleation by slowing the diffusion rate of ions and providing defined spaces for nuclei to develop into larger, high-quality single crystals. jetir.org Research using silica gel has successfully produced cobalt oxalate crystals for study as precursors for cobalt oxide nanoparticles. mdpi.com

Agar-Agar Gel: A natural polysaccharide gel, agar-agar is often considered simpler to use as its gelling is not pH-dependent. best4hy-project.eu Studies using agar-agar gel have reported the growth of cobalt oxalate crystals with diverse morphologies, including spherulites (flower-like shapes), star shapes, and diamond shapes. researchgate.net In some cases, with cobalt chloride incorporated directly into the agar (B569324) gel, the growth resulted in fibrous crystals. researchgate.net

Influence of Gel Concentration: The concentration of the gel medium has a direct impact on the density of the gel matrix and the size of its pores, which in turn controls the diffusion rate of the reactants. Research has shown that varying the gel concentration, while keeping other parameters like reactant concentration and temperature constant, affects the crystal growth. It has been observed that decreasing the gel concentration leads to an increase in the size of the grown crystals. best4hy-project.eu This is because a lower concentration gel has larger pores, allowing for faster diffusion, which can sometimes lead to fewer nucleation sites and thus the growth of larger individual crystals. Conversely, higher gel concentrations can increase the number of nucleation sites, resulting in a larger quantity of smaller crystals.

| Parameter | Variation | Observed Effect on Crystal Habit | Reference |

|---|---|---|---|

| Gel Type | Silica Gel | Promotes growth of well-formed single crystals; used as a precursor for nanoparticles. | jetir.orgmdpi.com |

| Gel Type | Agar-Agar Gel | Yields diverse morphologies including spherulites, star shapes, and fibers. | researchgate.net |

| Gel Concentration | Decreasing Concentration | Increases the size of grown crystals. | best4hy-project.eu |

| Gel Concentration | Increasing Concentration | Leads to a higher number of smaller crystals due to increased nucleation sites. | researchgate.net |

Green Chemistry Approaches in this compound Production

Valorization from Waste Streams (e.g., Spent Catalysts, Lithium-Ion Batteries)

The recovery of valuable metals from industrial waste is a cornerstone of a circular economy and a key application of green chemistry. This compound is increasingly being synthesized from waste streams, particularly from spent lithium-ion batteries (LIBs) and spent industrial catalysts, turning hazardous waste into a valuable chemical precursor.

From Spent Lithium-Ion Batteries (LIBs): Spent LIBs, especially those with cathodes like lithium cobalt oxide (LiCoO₂), are a significant secondary source of cobalt. The recovery process is typically a hydrometallurgical route.

Leaching: The first step involves leaching the cobalt from the cathode material into an aqueous solution. While traditional methods use strong inorganic acids like sulfuric acid (H₂SO₄) often in combination with a reducing agent like hydrogen peroxide (H₂O₂), greener approaches are being developed. researchgate.net These include using biodegradable organic acids such as malic acid, citric acid, or glycine. rsc.orgmdpi.com Deep eutectic solvents (DES), which are mixtures of compounds like choline (B1196258) chloride and citric acid, are also being employed as green lixiviants that avoid the formation of toxic gases associated with inorganic acids. rsc.org

Precipitation: After leaching and purification of the leach liquor, cobalt is selectively precipitated as this compound by adding a precipitating agent, most commonly oxalic acid or ammonium oxalate. best4hy-project.eumdpi.com The pH of the solution is carefully controlled (e.g., adjusted to 1.5-1.7) to maximize the precipitation of cobalt oxalate. best4hy-project.eursc.org

One innovative one-pot process uses malic acid as a leaching agent and oxalic acid as a precipitating agent simultaneously. mdpi.com This method achieves a high recovery yield of 99.28% for cobalt and eliminates the need for a separate reducing agent like H₂O₂, as the immediate precipitation of cobalt oxalate shifts the reaction equilibrium to favor the dissolution of cobalt from the cathode material. mdpi.com

From Spent Catalysts: Spent industrial catalysts, such as those from the petroleum refining industry (e.g., Co-Ru/Al₂O₃), are another important source for cobalt recovery. The process involves several steps:

Pre-treatment and Leaching: The spent catalyst may first be roasted or treated to remove hydrocarbons. best4hy-project.eu It is then leached with an acid to dissolve the metal components. best4hy-project.euresearchgate.net

Precipitation of Cobalt Oxalate: From the resulting leach solution, cobalt ions are precipitated as cobalt oxalate by adding oxalic acid or ammonium oxalate at an elevated temperature (e.g., 70°C) and controlled pH. best4hy-project.eu This method has demonstrated high cobalt recovery yields of over 97%. best4hy-project.eu

| Waste Source | Leaching Agent(s) | Precipitating Agent | Key Finding / Recovery Yield | Reference |

|---|---|---|---|---|

| Spent Lithium-Ion Batteries (LIBs) | Malic Acid | Oxalic Acid | One-pot process with 99.28% Co recovery; no H₂O₂ needed. | mdpi.com |

| Spent Lithium-Ion Batteries (LIBs) | H₂SO₄ + H₂O₂ | Oxalic Acid | 95% Co leaching efficiency achieved. | researchgate.net |

| Spent Lithium-Ion Batteries (LIBs) | Deep Eutectic Solvent (Choline Chloride-Ethylene Glycol) | Oxalic Acid | Selective recovery of cobalt achieved; product used to re-synthesize LiCoO₂. | rsc.org |

| Spent Co—Ru/Al₂O₃ Catalyst | Acid Leaching (after alkali fusion) | Oxalic Acid / Ammonium Oxalate | Cobalt yield ≥97%. | best4hy-project.eu |

Eco-efficient and Sustainable Synthesis Protocols

The development of eco-efficient protocols for producing this compound aligns with the principles of green chemistry, focusing on reducing energy consumption, using less hazardous materials, and minimizing waste.

Hydrometallurgical processes for metal recovery are generally considered more environmentally friendly than pyrometallurgical methods due to lower energy requirements and higher efficiency. fortunejournals.com The sustainability of these processes can be further enhanced by the careful selection of reagents. The use of organic acids (e.g., citric, malic, oxalic) as leaching agents is a significant step towards greener synthesis. researchgate.net These acids are often biodegradable and less hazardous than strong inorganic acids like sulfuric or hydrochloric acid, which can release toxic gases. researchgate.net

Structural and Morphological Elucidation of Cobalt Oxalate Dihydrate

Crystallographic Analysis of Allotropic Forms

Cobalt oxalate (B1200264) dihydrate is known to exist in two primary allotropic forms: the thermodynamically stable α-monoclinic phase and the metastable β-orthorhombic phase. researchgate.netresearchgate.net The specific crystalline phase obtained is highly dependent on the precipitation conditions. researchgate.net

Alpha-Monoclinic Phase Characteristics

The α-monoclinic phase of cobalt oxalate dihydrate is the most stable form of the compound. researchgate.netscispace.com It crystallizes in the C2/c space group. researchgate.netscispace.comarxiv.org The structure is characterized by infinite chains of [CoC₂O₄·2H₂O] units. arxiv.org Research indicates that the α-phase can be obtained through the recrystallization of the β-phase in an aqueous suspension, particularly in the presence of an excess of oxalate ions. scispace.com

| Crystallographic Data for α-Monoclinic this compound | |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Cell Parameters | a = 11.707(2) Å, b = 5.4487(10) Å, c = 9.6477(19) Å, β = 126.155(8)° |

| Cell Volume | 496.89 ų |

| Reference | crystallography.net |

Beta-Orthorhombic Phase Characteristics

The β-orthorhombic phase is a metastable allotrope of this compound that crystallizes in the Cccm space group. researchgate.netscispace.comarxiv.org This phase typically precipitates first when solutions of cobalt(II) ions and oxalate ions are mixed, especially at elevated temperatures. scispace.com The structure of the β-phase is also composed of infinite chains of [CoC₂O₄·2H₂O] units, with the primary difference from the α-phase lying in the relative displacement of adjacent chains. arxiv.org

| Crystallographic Data for β-Orthorhombic this compound | |

| Crystal System | Orthorhombic |

| Space Group | Cccm |

| Cell Parameters | a = 11.877 Å, b = 5.419 Å, c = 15.624 Å |

| Reference | arxiv.org |

Phase Transitions and Recrystallization Phenomena

The transformation between the allotropic forms of this compound is a key aspect of its chemistry. The metastable β-phase has been observed to recrystallize into the more stable α-phase when suspended in a solution, a process influenced by factors such as temperature and the concentration of oxalate ions. researchgate.netscispace.com For instance, when solutions containing cobalt and oxalate ions are mixed at temperatures above approximately 60 °C, the β-dihydrate can form directly. scispace.com This β-phase can then convert to the α-phase upon aging in the solution. scispace.com The thermal decomposition of this compound proceeds in distinct stages, starting with dehydration to form anhydrous cobalt oxalate, followed by decomposition to cobalt oxides. researchgate.netscispace.com Specifically, the dihydrate loses its water molecules between 118-196 °C. dergipark.org.tr

Nanostructured this compound Research

The synthesis of nanostructured this compound has opened new avenues for its application, particularly as a precursor for nanostructured cobalt oxides with enhanced properties. Various morphologies have been successfully synthesized, with the reaction conditions playing a crucial role in directing the final structure.

Formation of Rod-Shaped Nanostructures

Rod-shaped nanostructures of this compound are a commonly synthesized morphology. nih.govresearchgate.net These nanorods can be prepared using methods such as microemulsion-mediated solvothermal synthesis and precipitation from homogeneous solutions. researchgate.netdoi.org In the microemulsion method, the reverse micelles act as nanoreactors, controlling the growth of the crystals. nih.govmdpi.com The dimensions of these nanorods can be controlled by adjusting reaction parameters like temperature and reactant concentrations. nih.govresearchgate.net For example, one study reported the synthesis of cobalt oxalate nanorods with diameters of 0.2-0.4 μm and lengths of 1.0-5.0 μm. researchgate.net Another study demonstrated that rod-like shapes with a (001) directional growth can be attributed to hydrogen bonding during the reaction. mdpi.com

Synthesis of Zero-Dimensional to Three-Dimensional Frameworks

Beyond one-dimensional nanorods, research has explored the creation of more complex architectures, from zero-dimensional nanoparticles to three-dimensional (3D) frameworks. The synthesis of these structures often involves the use of templates or structure-directing agents. For instance, the Decurtins group has shown that combining oxalate anions with other metal cations can lead to the formation of 2D or 3D metal-organic frameworks. nih.gov Hydrothermal synthesis has also been employed to create novel 3D open-framework structures incorporating cobalt oxalate units. researchgate.net One such example is a cobalt phosphate-oxalate with a 3D structure containing one-dimensional channels. researchgate.net Another study reported the synthesis of 3D metal-organic host frameworks using a non-coordinating Dawson anion as a template, where oxalate-bridged binuclear cobalt units act as secondary building units. acs.org These advanced structures highlight the versatility of cobalt oxalate chemistry in constructing complex and potentially functional materials.

Self-Assembly Mechanisms in Nanocrystal Formation

The formation of various this compound morphologies, from nanoribbons to microtubes, is governed by self-assembly mechanisms. arxiv.orgcapes.gov.br Studies show that particles are often composed of iso-oriented nanocrystals, indicating a growth mechanism sometimes described as "brick-by-brick". epfl.ch For example, rod-like microcrystals can be synthesized through the self-assembly of smaller, needle-like crystals, particularly under conditions of high ionic strength and low pH.

The use of additives can significantly influence this process. Polymeric additives, such as polymethylmethacrylate (PMMA), can alter the aggregation kinetics by adsorbing onto specific crystal surfaces. epfl.ch This controlled adsorption can change the final particle morphology from elongated rods to platelets as the concentration of the polymer increases. epfl.ch In other synthesis approaches, such as the reverse micellar route, surfactants like cetyltrimethylammonium bromide (CTAB) can direct the formation of specific nanostructures like rod-shaped nanoparticles or nanoribbons. capes.gov.brmdpi.com Upon thermal decomposition of these cobalt oxalate precursors, the resulting cobalt oxide (Co₃O₄) nanoparticles can self-assemble into elongated structures that retain the morphology of the original oxalate microneedles. mdpi.com This demonstrates that the precursor's nanostructure acts as a template for the final oxide material.

Coordination Chemistry of Cobalt(II) Oxalate Dihydrate

Cobalt(II) oxalate dihydrate is a coordination polymer, where the arrangement of atoms is dictated by coordination bonds between the central cobalt ion and its surrounding ligands. wikipedia.orgfuncmater.com The structure consists of repeating [Co(C₂O₄)(H₂O)₂] units that form one-dimensional chains. arxiv.orgresearchgate.net

Ligand Role of Oxalate Anions in Coordination

The oxalate anion (C₂O₄²⁻) is a versatile dicarboxylate ligand that plays a crucial role in the structure of this compound. wikipedia.org It acts as a bridging ligand, connecting two different cobalt centers. wikipedia.org Specifically, it functions in a bis-bidentate fashion, meaning it uses two oxygen atoms to bind to one cobalt ion and the other two oxygen atoms to bind to a second cobalt ion, forming stable five-membered CoO₂C₂ chelate rings. researchgate.netwikipedia.org This bridging and chelating action is responsible for linking the individual cobalt units into the extended polymeric chains that characterize the crystal structure. researchgate.net The ability of the oxalate ligand to facilitate magnetic exchange between the metal centers is also a key feature that has attracted significant interest in the material's magnetic properties. diva-portal.orgiucr.org

Elucidation of Co(II) Coordination Environments

Interactive Table: Coordination Details of Co(II) in this compound

| Feature | Description |

| Central Metal Ion | Cobalt(II), Co²⁺ |

| Coordination Number | 6 |

| Coordination Geometry | Distorted Octahedral arxiv.org |

| Ligands | Oxalate (C₂O₄²⁻), Water (H₂O) |

| Oxalate Ligand Role | Bis-bidentate bridging ligand researchgate.net |

| Water Ligand Role | Monodentate ligand |

| Structural Motif | 1D chains of [Co(H₂O)₂]²⁺ units linked by oxalate bridges researchgate.net |

Thermal Decomposition Pathways and Kinetic Studies of Cobalt Oxalate Dihydrate

Dehydration Mechanisms and Intermediates

The initial stage of thermal decomposition involves the removal of water molecules. This process can occur in one or two distinct steps, depending on the experimental conditions, and involves the elimination of both lattice and coordinated water.

The water molecules in cobalt oxalate (B1200264) dihydrate are not all bound in the same manner. Some studies indicate a two-step dehydration process where the more loosely bound lattice water is removed first. This initial dehydration, corresponding to the loss of lattice water, has been observed in the temperature range of 40-70°C. researchgate.net

Following the removal of lattice water, the water molecules directly coordinated to the cobalt ion are eliminated at higher temperatures. This second dehydration step has been reported to occur in the range of 160-200°C. researchgate.net However, many thermal analysis studies, such as thermogravimetric analysis (TGA), often show a single, continuous weight loss step for dehydration, particularly under non-isothermal conditions. For instance, in a dry air atmosphere, a single dehydration step occurring between 118-196°C has been observed. dergipark.org.tr Similarly, other studies report a weight loss of about 19.7%, corresponding to the complete removal of both water molecules, confirming the formation of anhydrous cobalt oxalate. researchgate.net The dehydration process is endothermic and results in the formation of anhydrous cobalt oxalate (CoC₂O₄).

Table 1: Dehydration Stages of Cobalt Oxalate Dihydrate

| Dehydration Step | Temperature Range (°C) | Water Type Removed | Reference |

|---|---|---|---|

| Stage 1 | 40 - 70 | Lattice Water | researchgate.net |

| Stage 2 | 160 - 200 | Coordinated Water | researchgate.net |

| Single Step | 118 - 196 | Both | dergipark.org.tr |

Decomposition to Cobalt and Cobalt Oxides

The decomposition of the intermediate anhydrous cobalt oxalate is a complex process that yields different products depending on the gaseous environment.

In an inert atmosphere, such as helium or nitrogen, the decomposition of anhydrous cobalt oxalate does not follow a single pathway. Instead, it proceeds through two parallel reactions, one forming metallic cobalt (Co) and the other forming cobalt(II) oxide (CoO). akjournals.comakjournals.com

Reaction 1: CoC₂O₄ → Co + 2CO₂

Reaction 2: CoC₂O₄ → CoO + CO + CO₂

Kinetic studies using non-isothermal methods have shown that both reactions can be described by the Avrami-Erofeev equation. akjournals.comakjournals.com The decomposition to metallic cobalt was found to have an activation energy of 97 ± 14 kJ mol⁻¹. akjournals.comakjournals.com The parallel reaction leading to cobalt(II) oxide is more complex and appears to proceed in two distinct stages, with activation energies of 251 ± 15 kJ mol⁻¹ for the initial stage and 203 ± 21 kJ mol⁻¹ for the second stage. akjournals.comakjournals.com Contrary to early assumptions that metallic cobalt was the sole product in an inert atmosphere, studies have confirmed that the solid residue is a mixture, containing a substantial amount of CoO (approximately 13 mol%). akjournals.com

Table 2: Kinetic Parameters for Anhydrous Cobalt Oxalate Decomposition in Inert Atmosphere

| Reaction Product | Kinetic Model (Avrami-Erofeev) | Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Metallic Cobalt (Co) | n=2 | 97 ± 14 | akjournals.comakjournals.com |

| Cobalt(II) Oxide (CoO) - Stage 1 | n=2 | 251 ± 15 | akjournals.comakjournals.com |

| Cobalt(II) Oxide (CoO) - Stage 2 | n=1 | 203 ± 21 | akjournals.comakjournals.com |

The atmosphere is the most critical factor determining the final products of cobalt oxalate decomposition. The complexity arises from potential secondary reactions between the solid products and the evolved gases (CO, CO₂), which can be catalyzed by the freshly formed metallic cobalt. akjournals.com

Inert Atmosphere (e.g., He, N₂, Ar): Decomposition results in a mixture of metallic cobalt (Co) and cobalt(II) oxide (CoO). akjournals.comakjournals.comnih.gov Secondary reactions, such as the reduction of CoO by CO, can also occur. researchgate.net

Oxidizing Atmosphere (e.g., Air): The primary decomposition product, metallic cobalt, is unstable and is rapidly oxidized to form cobalt(II,III) oxide (Co₃O₄) as the final, stable product. dergipark.org.trresearchgate.net

Reducing Atmosphere (e.g., H₂): In the presence of a reducing agent like hydrogen, the decomposition exclusively yields metallic cobalt nanoparticles. researchgate.netnih.gov

Table 3: Summary of Decomposition Products under Various Atmospheres

| Atmosphere | Primary Solid Products | Final Solid Product(s) | Reference |

|---|---|---|---|

| Inert (Helium, Nitrogen) | Co, CoO | Mixture of Co and CoO | akjournals.comakjournals.comakjournals.com |

| Oxidizing (Air) | Co | Co₃O₄ | dergipark.org.trresearchgate.net |

| Reducing (Hydrogen) | Co | Co | researchgate.netnih.gov |

Kinetic Modeling of Thermal Decomposition Processes

The thermal decomposition of this compound is a complex solid-state process involving multiple stages. Kinetic modeling is essential for understanding the reaction mechanisms and determining the rate-limiting steps. Various mathematical models are applied to experimental data, typically obtained from thermogravimetric analysis (TGA), to elucidate the kinetics of both the dehydration and subsequent decomposition stages.

Application of Avrami–Erofeev Equation

The Avrami–Erofeev equation is frequently employed to describe the kinetics of the thermal decomposition of anhydrous cobalt oxalate, particularly in non-isothermal studies. akjournals.comakjournals.com This model is characteristic of solid-state reactions that proceed via nucleation and growth mechanisms. grafiati.com The general form of the equation is g(α) = [−ln(1 − α)]¹/ⁿ, where 'α' is the fraction of conversion, 'k' is the rate constant, 't' is time, and 'n' is the Avrami exponent, which provides insight into the dimensionality and mechanism of nucleus growth.

Research conducted in an inert (helium) atmosphere has shown that the decomposition process involves parallel reactions leading to metallic cobalt (Co) and cobalt(II) oxide (CoO), with both pathways being successfully modeled by the Avrami–Erofeev equation. akjournals.comakjournals.com

For the reaction pathway yielding metallic cobalt, the process is described by the Avrami–Erofeev equation with an exponent of n=2. akjournals.comakjournals.com

The formation of cobalt(II) oxide was found to occur in two distinct stages. The first stage (for conversion fractions α between 0.12 and 0.41) corresponds to an n value of 2, while the second stage (for α between 0.45 and 0.85) is best described by n=1. akjournals.comakjournals.com

Isothermal kinetic studies for the decomposition in a reducing atmosphere also found that the kinetic equation obeys the g(α) = [−ln(1 − α)]¹/ⁿ relationship, with the value of 'n' varying between 2 and 4, indicating the multi-step nature of the process. researchgate.net

Determination of Activation Energies for Decomposition Stages

The activation energy (Ea) is a critical kinetic parameter that represents the minimum energy required for a reaction to occur. It is determined for each distinct step of the thermal decomposition—dehydration and the subsequent breakdown of the anhydrous oxalate. These values are highly dependent on the experimental conditions, particularly the surrounding atmosphere. Non-isothermal methods such as the Flynn-Wall-Ozawa (FWO) and ASTM E698 are commonly used to calculate these energies from thermogravimetric data. researchgate.net

The decomposition of this compound typically proceeds in two major, well-defined steps in air: dehydration followed by the decomposition of the anhydrous salt. researchgate.net In inert or reducing atmospheres, the decomposition also occurs in stages, though the final products differ. akjournals.comresearchgate.net The activation energies reported in various studies are summarized in the table below.

| Decomposition Stage | Atmosphere | Activation Energy (kJ·mol⁻¹) | Source(s) |

| Dehydration (CoC₂O₄·2H₂O → CoC₂O₄) | Air | 140.18 | researchgate.net |

| Decomposition (CoC₂O₄ → Co₃O₄) | Air | 134.61 | researchgate.net |

| Decomposition (CoC₂O₄ → Co) | Inert (Helium) | 97 ± 14 | akjournals.comakjournals.com |

| Decomposition (CoC₂O₄ → CoO) - Stage 1 | Inert (Helium) | 251 ± 15 | akjournals.comakjournals.com |

| Decomposition (CoC₂O₄ → CoO) - Stage 2 | Inert (Helium) | 203 ± 21 | akjournals.comakjournals.com |

| Decomposition (CoC₂O₄ → Co) | Reducing (He + H₂) | 73.23 – 119 | researchgate.net |

Note: The variation in activation energy for decomposition in a reducing atmosphere indicates a complex, multi-step process. researchgate.net

Isothermal and Non-Isothermal Kinetic Investigations

Both isothermal and non-isothermal methods are utilized to investigate the decomposition kinetics of this compound, each providing complementary information.

Non-isothermal investigations involve heating the sample at a constant rate and are widely used to identify the sequence of decomposition events and their corresponding temperature ranges. researchgate.netresearchgate.netresearchgate.net Techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are employed. researchgate.netsmolecule.com Kinetic parameters, including activation energy, are often calculated using model-free isoconversional methods like the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods. researchgate.netresearchgate.netysxbcn.com These studies have consistently shown that the decomposition process is complex and occurs in multiple, well-defined stages. researchgate.netresearchgate.net

Isothermal investigations involve holding the sample at a specific high temperature and monitoring the extent of reaction over time. researchgate.netrsc.org These studies provide a deeper understanding of the reaction mechanism at a constant energy level. For instance, isothermal studies on the decomposition of anhydrous cobalt oxalate in a vacuum revealed that the kinetics are significantly influenced by the conditions of the prior dehydration step. rsc.org Anhydrous oxalate prepared at a lower temperature (150°C) is more porous, and its decomposition to metallic cobalt proceeds at a constant rate for up to 90% of the reaction. rsc.org In contrast, isothermal studies in a reducing atmosphere showed that the activation energy varies with temperature, confirming the multi-step nature of the decomposition process. researchgate.net Some research has also identified an induction period in the initial phase of decomposition under isothermal conditions. akjournals.com

Retention of Morphology During Thermal Conversion to Oxide Nanostructures

A significant area of research is the use of this compound as a precursor for synthesizing cobalt oxide nanostructures, leveraging the principle of morphology retention. The shape and size of the initial cobalt oxalate particles can be largely preserved in the final oxide product after thermal decomposition. dntb.gov.ua This allows for the fabrication of cobalt oxide materials with controlled morphologies, such as nanorods, which are desirable for applications in catalysis and energy storage. doi.orgresearchgate.net

The synthesis of the this compound precursor is a critical step in controlling the final morphology. mdpi.comresearchgate.net For example, rod-shaped nanostructures of this compound have been synthesized using microemulsion (reverse micellar) routes. mdpi.comnih.gov Upon thermal decomposition in air, these nanorods convert into cobalt oxide (Co₃O₄) nanoparticles. doi.orgnih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Thermal Analysis Techniques

Thermal analysis methods are fundamental in studying the decomposition of cobalt oxalate (B1200264) dihydrate, revealing the processes of dehydration and subsequent breakdown into cobalt oxides or metallic cobalt under different atmospheric conditions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative information about its thermal decomposition. For cobalt oxalate dihydrate, TGA curves typically show a multi-step decomposition process.

The first stage of decomposition corresponds to dehydration, where the two molecules of water of crystallization are lost. This process generally occurs in the temperature range of 100°C to 210°C. doi.orgresearchgate.net In an inert nitrogen atmosphere, this dehydration has been observed at approximately 172°C. rsc.org The theoretical mass loss for the removal of two water molecules from CoC₂O₄·2H₂O is about 19.68%, and experimental findings show a weight loss of around 19 wt%, which is consistent with the dehydration process. researchgate.net

The second decomposition stage involves the breakdown of the anhydrous cobalt oxalate (CoC₂O₄). The nature of the final product is highly dependent on the surrounding atmosphere.

In an inert atmosphere (like nitrogen or argon): The decomposition of anhydrous cobalt oxalate occurs at higher temperatures, typically between 300°C and 400°C. doi.orgrsc.org This process leads to the formation of metallic cobalt (Co) and carbon dioxide (CO₂). rsc.orgresearchgate.net A significant weight loss is observed, corresponding to the release of two molecules of CO₂. rsc.org

In an oxidizing atmosphere (air): The decomposition of anhydrous cobalt oxalate also occurs in a distinct second step. researchgate.netdergipark.org.tr However, the intermediate metallic cobalt is unstable and is immediately oxidized to form cobalt oxides. researchgate.net The final product is typically tricobalt tetroxide (Co₃O₄). researchgate.netresearchgate.net This second step, involving the decomposition of the anhydrous salt, shows a weight loss of about 38 wt%. researchgate.net

The decomposition pathway can be summarized in the following table based on TGA findings.

| Decomposition Stage | Temperature Range (°C) | Atmosphere | Process | Mass Loss (Observed) | Final Product |

| 1 | 100 - 210 doi.orgresearchgate.net | Air / Inert | Dehydration: CoC₂O₄·2H₂O → CoC₂O₄ + 2H₂O | ~19% researchgate.net | Anhydrous Cobalt Oxalate |

| 2 | 210 - 400 doi.org | Inert (N₂) | Decomposition: CoC₂O₄ → Co + 2CO₂ | - | Metallic Cobalt rsc.org |

| 2 | 248 - 279 researchgate.net | Air | Decomposition & Oxidation: CoC₂O₄ → [Co] → Co₃O₄ | ~38% researchgate.net | Tricobalt Tetroxide researchgate.net |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. It detects thermal events such as phase transitions, melting, and decomposition, which can be endothermic (heat absorbing) or exothermic (heat releasing).

For this compound, DTA curves complement TGA data by identifying the energetic nature of the decomposition steps.

The initial dehydration step is characterized by a distinct endothermic peak, indicating that the removal of water molecules requires energy input. scispace.comresearchgate.net This peak is often observed in the range of 150-250°C. researchgate.netscispace.com One study reported an endothermic trough starting at 163°C and peaking at 200°C. scispace.com

The subsequent decomposition of anhydrous cobalt oxalate in an air atmosphere shows a strong exothermic peak. researchgate.net This exotherm is attributed to the oxidation of the initial decomposition products (like CO or metallic cobalt) to form stable cobalt oxides (Co₃O₄). researchgate.net This exothermic event has been noted with peaks around 350°C and 385°C. unesp.br In some cases, the sharp endothermic peak of decomposition can quickly turn into an exothermic one as the products begin to oxidize. researchgate.net

Simultaneous TG/DTA Analysis

Simultaneous Thermogravimetry/Differential Thermal Analysis (TG/DTA) combines both techniques in a single instrument, providing a comprehensive thermal profile of the material. This simultaneous measurement allows for direct correlation between mass loss events (from TGA) and their corresponding energetic changes (from DTA).

In the analysis of this compound, TG/DTA curves clearly link the first mass loss to an endothermic DTA peak, confirming the dehydration process. dergipark.org.trscispace.com The second major mass loss is associated with a sharp exothermic peak in air, confirming the oxidative decomposition of anhydrous cobalt oxalate to form Co₃O₄. scispace.comresearchgate.net Studies have shown that the thermal decomposition of the anhydrous compound in air can occur in consecutive steps between 310–383°C, leading to the formation of Co₃O₄, which can further decompose to cobalt(II) oxide (CoO) at higher temperatures (around 900-1100°C). scispace.comunesp.br

The combination of these techniques confirms a two-step decomposition process in an air atmosphere:

Dehydration: CoC₂O₄·2H₂O(s) → CoC₂O₄(s) + 2H₂O(g) (Endothermic)

Oxidative Decomposition: 3CoC₂O₄(s) + 2O₂(g) → Co₃O₄(s) + 6CO₂(g) (Exothermic)

| Thermal Event | TGA Event (Mass Loss) | DTA Event (Peak Type) | Temperature (°C) |

| Dehydration | ~19% researchgate.net | Endothermic scispace.comresearchgate.net | ~163-223 scispace.com |

| Decomposition/Oxidation | ~38% researchgate.net | Exothermic researchgate.netunesp.br | ~310-385 unesp.br |

Structural and Morphological Characterization Methods

Understanding the crystal structure and particle morphology of this compound is essential, as these characteristics influence its decomposition behavior and the properties of the resulting cobalt oxide nanoparticles.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray Diffraction (XRD) is a primary technique used to determine the crystalline structure, phase composition, and purity of a material. The XRD pattern of this compound reveals its specific crystal lattice.

Cobalt(II) oxalate dihydrate is known to exist in different crystalline forms, most commonly the orthorhombic β-phase and the monoclinic α-phase. researchgate.netarxiv.org The β-phase is often characterized by an orthorhombic crystal system with the space group Cccm. researchgate.netarxiv.org XRD patterns matching the JCPDS (Joint Committee on Powder Diffraction Standards) file No. 25-0250 confirm the presence of the orthorhombic β-CoC₂O₄·2H₂O structure. doi.orgarxiv.org Another study identified a monoclinic phase with cell parameters a = 5.3980 Å, b = 5.0300 Å, and c = 5.7350 Å, corresponding to JCPDS No. 037-0719. scholarsresearchlibrary.com The specific crystalline phase obtained can depend on the precipitation conditions. researchgate.net

XRD is also critical for tracking the phase transformations during thermal decomposition. By calcining this compound at specific temperatures, the formation of intermediate and final products can be identified. For instance, after calcination in air at temperatures around 450°C, XRD patterns confirm the complete conversion of the precursor to the cubic spinel phase of tricobalt tetroxide (Co₃O₄), which corresponds to JCPDS No. 42-1467. doi.org At higher temperatures, such as 1100°C, further transformation to the cubic phase of cobalt(II) oxide (CoO) can be observed. scispace.com

| 2θ (degrees) | d-spacing (Å) | Matched JCPDS Card | Miller Indices (hkl) |

| 29.2075 | 3.05514 | 25-0250; 037-0719 | (1 0 1) scholarsresearchlibrary.com |

| 34.0621 | 2.62999 | 25-0250; 037-0719 | (2 0 0) scholarsresearchlibrary.com |

| 47.5397 | 1.91111 | 25-0250; 037-0719 | (3 0 -1) scholarsresearchlibrary.com |

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of materials at high magnification. SEM analysis of this compound reveals that its crystal morphology is highly dependent on the synthesis conditions.

Various morphologies have been reported, including:

Rod-like structures: This is a very common morphology, with studies reporting nanorods or microrods with lengths ranging from 1 to 10 micrometers. doi.orgresearchgate.netvjs.ac.vn The dimensions of these rods, such as diameter and length, can be controlled by adjusting synthesis parameters like temperature and reaction time. vjs.ac.vn

Acicular (needle-like) habit: An excess of oxalate ions during precipitation tends to favor the formation of needle-like crystals. scispace.com

Rectangular sheets: Some preparations result in crystals composed of many rectangular sheets, which can be stacked in a parallel fashion. bhu.ac.in

The morphology of the this compound precursor plays a significant role in determining the morphology of the final Co₃O₄ product after calcination. doi.org For example, the thermal decomposition of CoC₂O₄·2H₂O nanorods can lead to the formation of Co₃O₄ nanoparticles. doi.org

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and size of this compound nanostructures. Research has consistently shown that this compound can be synthesized into specific, controlled shapes, most notably one-dimensional (1D) structures.

Studies have successfully produced this compound as nanorods through various methods, including reverse micellar routes and one-step solid-state reactions. mdpi.comsioc-journal.cn TEM analysis reveals that these nanorods can have diameters ranging from approximately 250-300 nm and lengths extending to several hundred nanometers. rsc.org The morphology can be influenced by synthesis parameters; for instance, hydrothermal methods have been used to create nanorods with diameters of 300-500 nanometers and lengths of 1-5 micrometers. vjs.ac.vn The use of surfactants like polyethylene (B3416737) glycol (PEG) has been shown to act as a soft template, inducing the directional growth of nanocrystallites into rod-like shapes. sioc-journal.cn

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Fringes

High-Resolution Transmission Electron Microscopy (HRTEM) provides further detail at the atomic scale, allowing for the visualization of crystal lattice fringes. This technique is crucial for confirming the crystalline nature of the material and identifying specific crystallographic planes. While HRTEM is more commonly applied to the cobalt oxide (Co₃O₄) products derived from the thermal decomposition of this compound, the analysis of related oxalate systems provides insight into the expected crystalline quality. ias.ac.in For instance, in materials derived from cobalt oxalate precursors, HRTEM has been used to identify lattice fringes corresponding to specific planes of the resulting cobalt-based nanocrystals. ias.ac.insnnu.edu.cn In a study on related nickel-cobalt (B8461503) oxalates, HRTEM revealed distinct lattice fringes with interplanar spacing of 0.234 nm and 0.245 nm, corresponding to the (222) and (311) planes, respectively. rsc.org

Spectroscopic Investigations

Spectroscopy is indispensable for probing the chemical bonding, surface composition, and electronic properties of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound, confirming the coordination of the oxalate ligand and the presence of water of hydration. The FT-IR spectrum exhibits several characteristic absorption bands. A sharp, prominent peak is consistently observed in the region of 3300-3360 cm⁻¹, which is attributed to the O-H stretching vibrations of the water of crystallization. scholarsresearchlibrary.comijcrt.org

The vibrations of the oxalate group (C₂O₄²⁻) are key identifiers. A strong absorption peak around 1600-1641 cm⁻¹ corresponds to the asymmetric stretching of the C=O bond. scholarsresearchlibrary.com The symmetric and asymmetric stretching of the C-O bonds are typically observed as sharp peaks around 1317 cm⁻¹ and 1358-1367 cm⁻¹, respectively. scholarsresearchlibrary.comijcrt.org Furthermore, a peak in the range of 825 cm⁻¹ is assigned to the O-C-O bending vibration. scholarsresearchlibrary.com The presence of a Co-O bond is confirmed by a sharp peak at lower wavenumbers, typically around 490 cm⁻¹. scholarsresearchlibrary.comresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| O-H Stretch (Water of Hydration) | 3300 - 3360 | scholarsresearchlibrary.com, ijcrt.org |

| C=O Asymmetric Stretch | 1600 - 1641 | scholarsresearchlibrary.com |

| C-O Asymmetric Stretch | 1358 - 1367 | scholarsresearchlibrary.com, ijcrt.org |

| C-O Symmetric Stretch | ~1317 | scholarsresearchlibrary.com, ijcrt.org |

| O-C-O Bending | ~825 | scholarsresearchlibrary.com |

| Co-O Stretch | ~490 | researchgate.net, scholarsresearchlibrary.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the constituent elements in this compound.

The high-resolution Co 2p spectrum shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, with binding energies characteristic of the Co(II) oxidation state. rsc.org Studies report the Co 2p₃/₂ peak at approximately 781.7 eV and the Co 2p₁/₂ peak at 797.7 eV, with a spin-orbit splitting of around 16 eV, which is consistent with Co²⁺. rsc.org

The O 1s spectrum is typically deconvoluted into multiple peaks representing different oxygen environments. A peak at a binding energy of about 533.3 eV can be assigned to oxygen in water molecules (H₂O) or C-O bonds, while a peak near 532.3 eV corresponds to the C=O bond in the oxalate group. rsc.org A lower binding energy peak around 529.96 eV signifies the metal-oxygen (Co-O) bond. researchgate.net

The C 1s spectrum can also be resolved into several components. Peaks at approximately 284.9 eV and 286.6 eV are attributed to C-C and C-O bonds, respectively. rsc.org A distinct peak at a higher binding energy, around 288.8-288.9 eV, is characteristic of the carbon in the oxalate anion (O-C=O). rsc.org

| Core Level | Component | Binding Energy (eV) | Reference |

| Co 2p₃/₂ | Co(II) | ~781.7 | rsc.org |

| Co 2p₁/₂ | Co(II) | ~797.7 | rsc.org |

| O 1s | H₂O / C-O | ~533.3 | rsc.org |

| O 1s | C=O | ~532.3 | rsc.org |

| O 1s | Co-O | ~529.96 | researchgate.net |

| C 1s | C-C | ~284.9 | rsc.org |

| C 1s | C-O | ~286.6 | rsc.org |

| C 1s | O-C=O | ~288.9 | rsc.org |

UV-Vis Spectroscopy for Optical Properties

UV-Visible (UV-Vis) spectroscopy provides information about the optical properties and electronic structure of this compound. The absorption spectrum typically shows broad absorption regions. researchgate.net One study identified an absorption region near 420 nm attributed to cobalt oxalate nanoparticles. researchgate.net Another investigation determined a lower cutoff wavelength of 300.31 nm, from which a wide optical band gap of 4.12 eV was calculated. bhu.ac.in This wide band gap indicates high transparency in the visible region of the spectrum. bhu.ac.in The electronic transitions are generally considered to be d-d transitions of the cobalt(II) center.

Elemental and Compositional Analysis

Confirming the elemental composition of synthesized this compound is crucial for verifying its stoichiometry. Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with Scanning Electron Microscopy (SEM), is a common technique for this purpose. scholarsresearchlibrary.comresearchgate.net EDS analysis provides the atomic percentages of the constituent elements. One study reported an elemental composition of 22.23 at% Carbon, 48.02 at% Oxygen, and 28.37 at% Cobalt, which confirms the presence of the expected elements. scholarsresearchlibrary.com This technique is also valuable for detecting elemental impurities.

Energy Dispersive X-ray Spectroscopy (EDAX/EDS)

Energy Dispersive X-ray Spectroscopy (EDS or EDAX) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. thermofisher.com It operates by bombarding a material with a focused electron beam, which excites electrons in the sample's atoms. As these electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. thermofisher.comscience.gov The EDS detector measures the energy and intensity of these emitted X-rays to identify the elemental composition and determine the relative abundance of each element. edax.com

In research concerning this compound, EDS is frequently employed in conjunction with Scanning Electron Microscopy (SEM) to confirm the elemental makeup of synthesized crystals. researchgate.netdergipark.org.tr This analysis is crucial for verifying the purity and stoichiometry of the compound, ensuring that cobalt, carbon, and oxygen are present in the expected ratios, and that no significant impurities are incorporated during synthesis. researchgate.netamazonaws.com For example, studies on the synthesis of this compound from spent hydrodesulfurization catalysts use SEM-EDS to characterize the final product, confirming the presence of Co, C, and O. dergipark.org.tr

The data obtained from EDS analysis provides a semi-quantitative overview of the elemental distribution. For this compound, the analysis would confirm the presence of its constituent elements.

Table 1: Representative Elemental Data from EDS Analysis of Cobalt Oxalate Note: The following data is illustrative of typical results obtained for cobalt-based materials and may not represent a specific analysis of this compound.

| Element | Symbol | Weight % | Atomic % |

|---|---|---|---|

| Carbon | C | 13.13 | 20.00 |

| Oxygen | O | 52.47 | 60.00 |

| Cobalt | Co | 34.40 | 20.00 |

Quantitative Mass Spectrometry (QMS) for Gaseous Decomposition Products

Quantitative Mass Spectrometry (QMS) is a vital technique for studying the thermal decomposition of this compound. akjournals.com When coupled with thermogravimetric analysis (TG-MS), it allows for the real-time identification and quantification of gaseous species evolved as the material is heated. akjournals.commdpi.com This provides a detailed understanding of the decomposition mechanism, which is often more complex than what can be inferred from mass loss (TG) or thermal effects (DTA/DSC) alone. akjournals.com

The thermal decomposition of this compound generally occurs in distinct stages:

Dehydration: The initial stage involves the loss of the two water molecules of hydration (H₂O). researchgate.netdergipark.org.tr

Decomposition of Anhydrous Oxalate: The subsequent decomposition of the anhydrous cobalt oxalate is more complex. In an inert atmosphere, it can decompose into metallic cobalt (Co) and carbon dioxide (CO₂), or into cobalt(II) oxide (CoO) and carbon monoxide (CO). akjournals.com

QMS studies have shown that the decomposition of the anhydrous oxalate often involves parallel reactions. akjournals.com The analysis of the evolved gases (CO and CO₂) is critical to distinguishing these pathways. For instance, the decomposition to metallic cobalt primarily releases CO₂, while the decomposition to cobalt oxide releases both CO and CO₂. akjournals.com

Furthermore, QMS can detect secondary reactions occurring between the gaseous products and the solid residue. akjournals.com Reactions such as the Boudouard reaction (CO disproportionation) and the reduction of CoO by CO can be identified and studied under the transient conditions of thermal decomposition. akjournals.com Research has shown that even in an inert (helium) atmosphere, the solid product can be a mixture of metallic cobalt and a significant amount of CoO, a finding clarified by detailed analysis of the gaseous products. akjournals.com

Table 2: Gaseous Products Evolved During Thermal Decomposition of this compound in an Inert Atmosphere

| Decomposition Stage | Approximate Temperature Range (°C) | Primary Gaseous Products Detected by QMS | Associated Solid-State Transformation |

|---|---|---|---|

| Dehydration | 118 - 196 dergipark.org.tr | H₂O akjournals.com | CoC₂O₄·2H₂O → CoC₂O₄ + 2H₂O smolecule.com |

| Anhydrous Decomposition | > 230 | CO₂, CO akjournals.com | CoC₂O₄ → Co + 2CO₂ CoC₂O₄ → CoO + CO + CO₂ akjournals.comakjournals.com |

Advanced Surface Characterization (e.g., Time-of-Flight Secondary-Ion Mass Spectroscopy - ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information about the outermost atomic layers of a material. carleton.edueag.com The technique uses a pulsed primary ion beam (e.g., Ga⁺ or Cs⁺) to sputter secondary ions from the sample surface. These ejected ions are then accelerated into a "time-of-flight" mass analyzer, where their mass-to-charge ratio is determined with very high precision by measuring the time it takes for them to reach the detector. carleton.edu

ToF-SIMS offers several powerful capabilities for materials research:

High Sensitivity: It can detect elements and molecules at parts-per-million (ppm) trace levels. eag.com

Surface Specificity: The analysis is confined to the top 1-2 nanometers of the surface, making it ideal for studying surface chemistry, contamination, and thin layers. eag.com

Chemical Information: Unlike techniques that only provide elemental data, ToF-SIMS can detect molecular fragments, offering insights into the chemical structure of the surface. carleton.edunih.gov

Imaging and Depth Profiling: The ion beam can be rastered across the surface to create chemical maps or used to progressively sputter away material for depth profiling. carleton.edurice.edu

While direct ToF-SIMS studies on this compound are not widely published, the technique is highly applicable for investigating surface changes during its synthesis and thermal decomposition. For instance, it could be used to identify surface intermediates, characterize the initial stages of oxide formation on metallic cobalt nanoparticles derived from the oxalate, or detect trace surface contaminants that could affect catalytic performance.

A related advanced surface technique, X-ray Photoelectron Spectroscopy (XPS), has been used to study the surface compositional changes upon heating this compound in a vacuum. researchgate.netdntb.gov.ua Such studies reveal transformations in the oxidation states of cobalt and changes in the surface concentrations of carbon and oxygen species, information that is complementary to what ToF-SIMS can provide.

Table 3: Potential Applications of ToF-SIMS in this compound Research

| ToF-SIMS Mode | Information Provided | Relevance to this compound |

|---|---|---|

| Surface Spectroscopy | High-resolution mass spectra of the outermost surface layer. carleton.edu | Identifying molecular fragments of the oxalate, adsorbed water, and any surface contaminants from synthesis. |

| Surface Imaging | 2D maps of the lateral distribution of specific elements or molecules. rice.edu | Visualizing the homogeneity of the crystal surface or the nucleation sites during thermal decomposition. |

| Depth Profiling | Compositional information as a function of depth into the material. carleton.edu | Analyzing the transition from the surface layer to the bulk or studying the formation of oxide layers during decomposition. |

Applications in Advanced Materials Science and Engineering Research

Precursor for Advanced Cobalt-Based Materials

The thermal treatment of cobalt oxalate (B1200264) dihydrate is a fundamental method for producing various cobalt-based materials. The morphology and particle size of the final product are significantly influenced by the characteristics of the initial cobalt oxalate precursor. scientific.netresearchgate.net This relationship allows researchers to design and synthesize materials with specific structural features for targeted applications.

Cobalt oxalate dihydrate is widely used as a precursor for the synthesis of cobalt oxide (Co₃O₄), a significant p-type semiconductor with applications in catalysis, energy storage, and sensors. sciforum.net The thermal decomposition of cobalt oxalate in an open atmosphere is a common and effective method to produce porous Co₃O₄ with various morphologies. nih.gov

The synthesis process involves the calcination of the cobalt oxalate precursor. Research has shown that the preparation method of the initial cobalt oxalate plays a crucial role in determining the crystal structure and morphology of the final cobalt oxide product. nih.gov For instance, both orthorhombic and monoclinic cobalt oxalates can be formed under different experimental conditions, which in turn yield Co₃O₄ with distinct structural properties. nih.gov

Detailed research findings indicate that the decomposition of this compound to Co₃O₄ occurs in distinct stages. Thermogravimetric analysis (TGA) reveals a mass loss corresponding to the dehydration of water molecules, followed by a sharp decomposition and oxidation of the anhydrous cobalt oxalate to form Co₃O₄ at temperatures around 293°C. sciforum.net By controlling factors such as temperature and the use of surfactants during the initial precipitation of cobalt oxalate, researchers can synthesize Co₃O₄ in various nano-forms, including nanorods and nanoparticles with average sizes below 40 nm. sciforum.netresearchgate.net

| Precursor | Synthesis Method | Calcination Temperature | Resulting Material | Key Findings/Morphology | Reference |

|---|---|---|---|---|---|

| Cobalt Oxalate Microrods/Microneedles | Thermal Decomposition | Not specified | Porous Co₃O₄ | Morphology of Co₃O₄ is dependent on the crystal structure of the cobalt oxalate precursor. | nih.gov |

| Cobalt Oxalate Complex (with surfactant) | Thermal Decomposition | 400°C | Co₃O₄ Nanoparticles | Average particle size of less than 40 nm; good crystallinity. | sciforum.net |

| Cobalt Oxalate | Thermal Decomposition | Not specified | Co₃O₄ Nanorods | Diameters of 20 nm and average lengths of around 500 nm. | researchgate.net |

Metallic cobalt powders are essential in applications such as cutting tools, rechargeable batteries, and catalysis. scientific.net A primary route for producing fine cobalt powder is through the thermal decomposition (thermolysis) of a cobalt oxalate precursor. scientific.netbarc.gov.inwikipedia.orgfuncmater.com The characteristics of the final cobalt powder, including its morphology and size, are largely determined by the properties of the cobalt oxalate used. scientific.net

Research has demonstrated that by controlling the precipitation conditions of cobalt oxalate, such as applying a pulsed electromagnetic field, it is possible to produce spherical and fine cobalt particles. scientific.net The thermal decomposition of cobalt oxalate typically results in the formation of β-Co, with the morphology of the final cobalt particles closely resembling that of the precursor. scientific.net The process is carried out in furnaces designed for thermal decomposition. barc.gov.in Different morphologies of cobalt oxalate, such as acicular (needle-like) shapes, can be produced to yield cobalt powders with superior characteristics for specific applications like high-performance diamond tools. google.com

| Precursor | Decomposition Method | Key Process Feature | Resulting Cobalt Powder Properties | Reference |

|---|---|---|---|---|

| Cobalt Oxalate | Thermal Decomposition | Precipitation in presence of pulsed electromagnetic field (PEMF). | Spherical and fine β-Co particles. Morphology similar to precursor. | scientific.net |